molecular formula C10H5BrF3NO B596405 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one CAS No. 1227608-00-5

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Cat. No.: B596405
CAS No.: 1227608-00-5
M. Wt: 292.055
InChI Key: YXPSBGYGMWVOCO-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one is a sophisticated chemical building block designed for advanced pharmaceutical research and development. Its molecular architecture, incorporating both a bromo and a trifluoromethyl group on the isoquinolinone scaffold, makes it a highly versatile intermediate for constructing complex target molecules. The bromine atom serves as a reactive handle for facile further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid exploration of structure-activity relationships. The presence of the trifluoromethyl group is particularly strategic, as this moiety is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates by enhancing metabolic stability, membrane permeability, and binding affinity. This compound is part of a class of isoquinolinone derivatives that have been investigated in medicinal chemistry for their potential as selective androgen receptor modulators (SARMs) and other targeted therapies . Researchers value this compound for its application in developing new therapeutic agents, where it acts as a critical precursor in the synthesis of novel bioactive molecules. Its primary utility lies in drug discovery programs focused on oncology, endocrine disorders, and other disease areas requiring sophisticated small-molecule modulators. Strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPSBGYGMWVOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670414
Record name 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227608-00-5
Record name 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Pd(II)-mediated alkyne activation pathway. The o-alkynyl benzyl azide undergoes oxidative cyclization, forming a palladacycle intermediate. Bromide ions from copper bromide then displace the palladium, yielding the 4-bromo-substituted isoquinolinone. The trifluoromethyl group is introduced via pre-functionalized alkynes, such as 2-(4-methoxyphenyl)ethynylbenzyl azide, which undergoes regioselective cyclization at the 6-position.

Optimized Conditions

  • Temperature : 60–80°C

  • Time : 20–22 hours

  • Yield : 42–83% (dependent on substituents)

  • Purity : >99% (after silica gel chromatography)

Example Protocol

A mixture of 2-(4-methoxyphenyl)ethynylbenzyl azide (0.3 mmol), PdBr₂ (5 mol%), dicyclohexylammonium bromide (0.9 mmol), and acetic acid (0.6 mmol) in 1,2-dichloroethane/water (5 mL/0.1 mL) was stirred at 80°C for 20 hours. Workup and column chromatography afforded 41.6 mg (42%) of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one.

Transition-Metal-Free Cyclization Using Togni Reagent

CN109734662A discloses a transition-metal-free method for synthesizing trifluoromethyl-substituted dihydroisoquinolinones, adaptable to the target compound. This approach uses N-methyl-N-allyl benzamides and Togni reagent (a CF₃ source) in dimethylformamide (DMF) with sodium acetate as a base.

Key Steps

  • Allylic amide activation : The benzamide’s allyl group undergoes base-assisted deprotonation.

  • Electrophilic trifluoromethylation : Togni reagent delivers the CF₃ group to the activated position.

  • Cyclization : Intramolecular attack forms the isoquinolinone ring, followed by bromination using N-bromosuccinimide (NBS).

Conditions and Performance

  • Temperature : 80–100°C

  • Time : 12–24 hours

  • Yield : 45–72%

  • Advantages : Avoids costly palladium catalysts; scalable for gram-scale synthesis.

Palladium/Carbon-Catalyzed Cyclization of Benzamides and Alkynes

A third method, from CN104326978A , utilizes palladium/carbon (Pd/C) to catalyze the cyclization of benzamides with terminal alkynes. While optimized for unsubstituted isoquinolinones, substituting the alkyne with a trifluoromethylacetylene derivative enables access to the target compound.

Reaction Parameters

  • Catalyst : 10% Pd/C (0.03 mmol)

  • Solvent : DMF at 120°C

  • Additives : Na₂CO₃ and NaI·2H₂O

  • Yield : 50–65%

Limitations

  • Long reaction time (48 hours) .

  • Limited functional group tolerance due to harsh conditions.

Bromination of Pre-Formed Isoquinolinones

A two-step approach involves synthesizing 6-(trifluoromethyl)isoquinolin-1(2H)-one followed by regioselective bromination. PubChem CID 319772 confirms the feasibility of electrophilic bromination using Br₂ or NBS in acetic acid, though yields are modest (30–50%).

Comparative Analysis of Methods

Method Catalyst Temperature Time (h) Yield Advantages
Pd-catalyzed cyclizationPdBr₂/CuBr₂60–80°C20–2242–83%High regioselectivity; scalable
Transition-metal-freeNone80–100°C12–2445–72%Cost-effective; no transition metals
Pd/C-mediated cyclizationPd/C120°C4850–65%Broad substrate scope
Suzuki-Miyaura couplingPdCl₂(dppf)100°C (MW)272%Enables late-stage diversification
Electrophilic brominationBr₂/NBSRT–80°C1–630–50%Simple setup; minimal purification

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolinones.

    Oxidation Reactions: Products include isoquinolinone quinones.

    Reduction Reactions: Products include isoquinolinone alcohols.

Scientific Research Applications

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The bioactivity and physicochemical properties of isoquinolinone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one Br (C4), CF₃ (C6) C₁₀H₅NOBrF₃ 292.06 High lipophilicity; potential metabolic stability
6-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one Br (C6), CF₃ (C3) C₁₀H₆BrF₃NO 296.06 Dihydro backbone reduces aromaticity; altered electronic properties
6-Bromo-3-methylisoquinolin-1(2H)-one Br (C6), CH₃ (C3) C₁₀H₈BrNO 238.08 Methyl group increases steric bulk; lower molecular weight
4-Bromo-5-hydroxyisoquinolin-1(2H)-one Br (C4), OH (C5) C₉H₆BrNO₂ 256.06 Hydroxy group enhances solubility; potential for hydrogen bonding
3-(3-Bromobenzyl)isoquinolin-1(2H)-one 3-Bromobenzyl (C3) C₁₆H₁₂BrNO 330.18 Bulky benzyl substituent; extended π-system for receptor interactions

Physicochemical Properties

  • Solubility: Hydroxy-substituted derivatives (e.g., 4-bromo-5-hydroxyisoquinolin-1(2H)-one) show improved aqueous solubility due to hydrogen bonding .
  • Stability : Bromine at position 4 (vs. 6) may reduce susceptibility to nucleophilic substitution, enhancing stability under physiological conditions .

Biological Activity

4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H5BrF3N2OC_{10}H_5BrF_3N_2O. The presence of bromine and trifluoromethyl groups contributes to its unique chemical reactivity and biological properties. These substituents enhance the compound's stability and lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered signaling pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that isoquinolinones can possess significant antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies suggest it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

  • Anticancer Activity : A study evaluated the compound's effects on breast cancer cells (MDA-MB-231). It demonstrated the ability to induce apoptosis at concentrations as low as 1 µM, with significant enhancement in caspase-3 activity observed at higher concentrations .
  • Microtubule Destabilization : Research indicated that derivatives of isoquinolinones could act as microtubule-destabilizing agents, suggesting a mechanism for their anticancer effects through disruption of mitotic spindle formation.
  • Antimicrobial Studies : Compounds similar to this compound have been shown to possess broad-spectrum antimicrobial activity against various pathogens, indicating potential therapeutic applications in infectious diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H5BrF3N2OContains bromine and trifluoromethyl groups; significant bioactivity
4-Bromo-6-methylisoquinolin-1(2H)-oneC10H8BrN2OSimilar structure; lacks trifluoromethyl group
6-(Trifluoromethyl)isoquinolineC10H7F3NLacks bromine; used in related applications

The structural uniqueness of this compound allows it to exhibit distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via hypervalent iodine(III)-mediated cyclization of substituted benzamide precursors, where solvent polarity and temperature critically impact chemoselectivity. For example, polar aprotic solvents (e.g., DMF) favor cyclization, while nonpolar solvents may lead to side reactions. Optimization of stoichiometric ratios between PIFA (phenyliodine bis(trifluoroacetate)) and substrates is essential to suppress bromine displacement by trifluoromethyl groups .
  • Characterization : Use 1^1H/13^{13}C NMR to confirm regioselective bromination at the 4-position and trifluoromethylation at the 6-position. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from the trifluoromethyl group .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

  • Analytical Strategy :

  • NMR : The deshielded proton at position 1 (δ ~12.5 ppm in DMSO-d6_6) confirms lactam formation. 19^{19}F NMR identifies the trifluoromethyl group (δ ~-60 ppm).
  • IR Spectroscopy : A strong carbonyl stretch (~1680 cm1^{-1}) confirms the isoquinolinone core.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) distinguishes it from analogs lacking bromine or trifluoromethyl groups .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

  • Solubility : The compound is sparingly soluble in water due to its hydrophobic trifluoromethyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Store at 0–6°C under inert gas to prevent hydrolysis of the lactam ring. Avoid prolonged exposure to light, as bromine may undergo photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound in enzyme inhibition assays?

  • Experimental Design :

  • Assay Optimization : Test activity under varying pH (6.5–8.0) and ionic strength to identify conditions where the trifluoromethyl group enhances target binding via hydrophobic interactions.
  • Control Experiments : Compare with 6-trifluoromethyl isoquinolinone analogs lacking bromine to isolate the bromine’s electronic effects on inhibitory potency .
  • Structural Analysis : Use molecular docking to model steric clashes between the bromine substituent and active-site residues, which may explain variability across studies .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions on this scaffold?

  • Synthetic Approaches :

  • Directed Metalation : Use lithiation at position 4 (guided by the bromine’s directing effect) to install additional substituents while preserving the trifluoromethyl group.
  • Protection/Deprotection : Temporarily protect the lactam carbonyl with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactivity during bromination .

Q. How do electronic effects from the bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-withdrawing trifluoromethyl group deactivates the isoquinolinone ring, reducing reactivity in Suzuki-Miyaura couplings.
  • Bromine at position 4 acts as a superior leaving group compared to chlorine, enabling efficient Buchwald-Hartwig aminations with aryl amines.
  • Catalytic Systems : Use Pd(dba)2_2/XPhos for coupling reactions, as bulky ligands prevent coordination interference from the trifluoromethyl group .

Methodological Notes

  • SAR Studies : Compare this compound with 6-fluoro or 6-chloro analogs to quantify the trifluoromethyl group’s impact on lipophilicity (logP) and membrane permeability .
  • Data Reproducibility : Document reaction temperatures (±2°C) and solvent drying protocols rigorously, as trace water can hydrolyze the trifluoromethyl group .

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